1-Bromo-2-methyl-D3-propane-3,3,3-D3
Description
1-Bromo-2-methyl-D3-propane-3,3,3-D3 (CAS 344299-42-9) is a deuterium-labeled alkyl bromide with the molecular formula CD₃CH(CH₃)CH₂Br and a molecular weight of 140.04 g/mol . The compound features a methyl group at the second carbon and three deuterium atoms at the third carbon (3,3,3-D3), replacing all hydrogens at that position. This isotopic labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy, metabolic tracing, and kinetic isotope effect studies. Its primary applications include serving as a stable isotope internal standard in mass spectrometry and a precursor in synthetic organic chemistry for deuterium incorporation .
Properties
Molecular Formula |
C4H9Br |
|---|---|
Molecular Weight |
143.05 g/mol |
IUPAC Name |
2-(bromomethyl)-1,1,1,3,3,3-hexadeuteriopropane |
InChI |
InChI=1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3/i1D3,2D3 |
InChI Key |
HLVFKOKELQSXIQ-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CBr)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-methyl-D3-propane-3,3,3-D3 can be synthesized through the bromination of 2-methylpropane (isobutane) that has been isotopically labeled with deuterium. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction conditions must be carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of 1-Bromo-2-methyl-D3-propane-3,3,3-D3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated isobutane and bromine under controlled conditions to achieve high yields and purity. The reaction is typically carried out in specialized reactors designed to handle halogenated compounds and isotopic materials.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-methyl-D3-propane-3,3,3-D3 undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes, such as 2-methylpropene.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Typically involves nucleophiles like NaOH, KCN, or NH3 in polar solvents.
Elimination: Often uses strong bases like KOH or NaOEt in alcoholic solvents.
Oxidation: Utilizes oxidizing agents such as KMnO4 or CrO3 under acidic or basic conditions.
Major Products
Substitution: Products include 2-methyl-2-propanol, 2-methylpropionitrile, and 2-methylpropylamine.
Elimination: The major product is 2-methylpropene.
Oxidation: Products include 2-methyl-2-propanol and 2-methylpropanoic acid.
Scientific Research Applications
1-Bromo-2-methyl-D3-propane-3,3,3-D3 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of molecules.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of pharmaceuticals.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methyl-D3-propane-3,3,3-D3 involves its interaction with nucleophiles or bases, leading to substitution or elimination reactions. The presence of deuterium atoms can influence the reaction rates and pathways due to the kinetic isotope effect. This effect is particularly useful in studying reaction mechanisms and understanding the role of hydrogen atoms in chemical transformations.
Comparison with Similar Compounds
Structural Isomers: 2-Bromo-2-methylpropane (tert-Butyl Bromide)
Molecular Formula : (CH₃)₃CBr
Molecular Weight : 137.03 g/mol
Key Properties :
Comparison :
- Structure : Unlike the target compound, tert-butyl bromide lacks deuterium and has a tertiary carbon center.
- Reactivity : The tertiary bromine in (CH₃)₃CBr undergoes SN1 reactions more readily than the primary bromine in the target compound, which favors SN2 mechanisms due to less steric hindrance.
- Applications : Used in Grignard reagent synthesis and alkylation reactions, whereas the deuterated analog is preferred for isotopic labeling .
Deuterated Analog: 1-Bromopropane-3,3,3-D3
Molecular Formula : C₃D₃H₄Br
Molecular Weight : 126.01 g/mol
Key Properties :
Comparison :
- Structural Difference : Lacks the methyl group at the second carbon present in the target compound.
- Both compounds are used in NMR, but 1-Bromo-2-methyl-D3-propane-3,3,3-D3’s methyl group may provide distinct spectral splitting patterns .
Functional Group Variation: 3-Bromo-1,1-dimethoxypropane
Molecular Formula : C₅H₁₁BrO₂
Molecular Weight : 183.05 g/mol
Key Properties :
Comparison :
- Reactivity : The acetal group renders this compound less reactive toward nucleophilic substitution compared to the target compound. It is primarily used in protecting group strategies, whereas the target compound participates in alkylation.
- Applications : Used in carbohydrate chemistry, contrasting with the deuterated compound’s role in isotopic labeling .
Heavy Deuterated Analog: 1-Bromopropane-2,2,3,3,3-D5
Molecular Formula : C₃H₂BrD₅
Molecular Weight : ~129.05 g/mol (estimated)
Key Properties :
Comparison :
Aromatic Derivative: 3-Bromo-1-phenylpropane
Molecular Formula : C₉H₁₁Br
Molecular Weight : 199.1 g/mol
Key Properties :
Comparison :
- Reactivity : The aromatic ring stabilizes intermediates in elimination reactions (e.g., forming alkenes), unlike the aliphatic target compound.
- Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound is employed in deuterium-labeling for mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
